molecular formula C27H48O B1245900 Cholestan-3-ol

Cholestan-3-ol

Cat. No. B1245900
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-BPAAZKTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.

Scientific Research Applications

Synthesis and Applications

Cholestan-3-ol is a significant compound in the field of steroid chemistry, with applications in biological and pharmaceutical research. Its synthesis from cholesterol through reduction reactions has been extensively studied, highlighting the importance of catalysts in the synthesis process (Wei, 2011). Additionally, the preparation of 5α-[3β-2H]cholestan-3α-ol via isomerization reactions offers insights into chemical processes relevant to steroid chemistry (Herz, Marquez, & Sjövall, 1974).

Archaeological and Environmental Insights

Coprostanol, a derivative of cholestan-3-ol, serves as a molecular marker of human activity. It has been used to detect the presence of faecal material in archaeological soils, offering valuable insights into historical human settlements (Bethell, Goad, Evershed, & Ottaway, 1994).

Biological and Medical Research

Cholestan-3-ol has been instrumental in understanding sterol function in biological systems. Research on yeast sterol auxotrophs revealed that cholestanol supports growth only in the presence of small quantities of sterol, highlighting multiple functions of sterols in Saccharomyces cerevisiae (Rodriguez, Taylor, & Parks, 1982). Additionally, the study of ergosterol biosynthesis in the protozoan Crithidia fasciculata using cholestanol derivatives provided insights into sterol biosynthesis inhibitors (Rahman & Pascal, 1990).

Potential Therapeutic Applications

Cholestan-3-ol derivatives have been explored for their potential therapeutic applications. For instance, oxygenated derivatives showed significant antitubercular activities against the Mycobacterium tuberculosis strain, with low toxicity to mammalian cells (Schmidt et al., 2013). Another study demonstrated the utility of cholestanol in the biochemical diagnosis of cerebrotendinous xanthomatosis, a disorder of cholesterol metabolism (Serizawa et al., 1981).

Environmental and Ecological Studies

Cholestan-3-ol and its derivatives also play a role in environmental studies. The analysis of stenols and stanols, including cholestanol, in lake sediments and diatoms provided insights into the ecological history and environmental conditions of lakes (Nishimura & Koyama, 1976).

properties

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXCDOBOSTCEI-BPAAZKTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859347
Record name Cholestan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholestan-3-ol

CAS RN

27409-41-2
Record name Cholestan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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